molecular formula C18H24N4O4S B2948312 4-Ethoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946325-82-2

4-Ethoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2948312
CAS No.: 946325-82-2
M. Wt: 392.47
InChI Key: QBVFZAZDDQOBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic pyrimidine derivative intended for research and experimental use. This compound features a piperazinyl sulfonamide group, a structural motif present in several biologically active molecules and pharmaceuticals . The integration of the 4-ethoxy-6-methylpyrimidine core with a (4-methoxyphenyl)sulfonyl piperazine substituent suggests potential for diverse research applications, particularly in medicinal chemistry and drug discovery . Researchers can explore its utility as a key intermediate or building block in the synthesis of more complex molecules. Its structure indicates potential for investigation into enzyme inhibition, receptor binding, and other biochemical pathways, given that similar sulfonylpiperazine-containing compounds are known to exhibit significant pharmacological properties . This product is provided for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-ethoxy-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18-13-17(19-14(2)20-18)21-9-11-22(12-10-21)27(23,24)16-7-5-15(25-3)6-8-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVFZAZDDQOBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective ligand for dopamine receptors. This article reviews the compound's biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S, with a molecular weight of 447.55 g/mol. The compound features a pyrimidine core substituted with an ethoxy group and a piperazine ring, which enhances its pharmacological profile.

PropertyValue
Molecular FormulaC22H29N3O5S
Molecular Weight447.55 g/mol
Purity≥95%

The primary mechanism of action for this compound involves its role as a selective ligand for the D4 dopamine receptor . By binding to this receptor, it modulates dopaminergic signaling pathways, which are crucial in various neurological processes and disorders.

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties by influencing dopamine receptor activity. This modulation can potentially lead to therapeutic effects in conditions such as schizophrenia and other mood disorders.

Antioxidant Properties

Studies have shown that the compound possesses antioxidant activity, which may contribute to its neuroprotective effects. The presence of the methoxyphenylsulfonyl group is hypothesized to enhance this property by scavenging free radicals.

Case Studies and Research Findings

  • Dopamine Receptor Binding Studies : A study demonstrated that compounds with similar structures exhibited high affinity for the D4 dopamine receptor, suggesting that this compound may also show significant binding affinity, potentially leading to antipsychotic effects .
  • In Vitro Antioxidant Activity : Research conducted on related compounds indicated that they effectively reduced oxidative stress markers in neuronal cell cultures, supporting the hypothesis that this compound could provide neuroprotective benefits through its antioxidant properties .
  • Pharmacokinetic Studies : Piperazine derivatives have been noted for their favorable pharmacokinetic profiles, including improved solubility and bioavailability, which are critical factors for therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCH₂CH₃) group at position 4 of the pyrimidine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis : Treatment with aqueous HCl or H₂SO₄ converts the ethoxy group to a hydroxyl (–OH) group.

  • Amination : Reaction with ammonia or amines generates 4-amino derivatives .

Table 1: Substitution Reactions of the Ethoxy Group

Reaction TypeConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 6h4-Hydroxy derivative78%
AminationNH₃/MeOH, 80°C, 12h4-Amino-6-(piperazinyl)pyrimidine65%

Sulfonamide Reactivity

The sulfonyl (–SO₂–) bridge in the piperazine moiety participates in:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions modifies the piperazine nitrogen .

  • Reduction : Limited reduction of the sulfonyl group to –SH requires strong reductants like LiAlH₄ .

Table 2: Sulfonamide-Based Reactions

ReactionReagents/ConditionsOutcomeNotesSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8hN-Methylpiperazine derivativeImproved solubility
ReductionLiAlH₄, THF, 0°C, 2hThiol intermediateLow yield (≤30%)

Pyrimidine Ring Modifications

The pyrimidine core enables electrophilic substitutions and ring functionalization:

  • Halogenation : Chlorination with POCl₃ introduces Cl at position 5 .

  • Cross-Coupling : Suzuki-Miyaura coupling at position 6 with aryl boronic acids (Pd catalysis) .

Table 3: Pyrimidine Ring Reactions

ReactionConditionsProductYieldSource
ChlorinationPOCl₃, DMF, 100°C, 4h5-Chloro derivative85%
Suzuki CouplingPd(OAc)₂, K₂CO₃, THF/H₂O, 85°C, 12h6-Aryl-substituted pyrimidine82–91%

Methyl Group Reactivity

The 2-methyl group undergoes oxidation or radical-mediated functionalization:

  • Oxidation : KMnO₄ in acidic conditions converts –CH₃ to –COOH.

  • Chlorination : SOCl₂/PCl₃ introduces –CH₂Cl under UV light .

Table 4: Methyl Group Transformations

ReactionReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 70°C, 8h2-Carboxylic acid derivative60%
ChlorinationSOCl₂, PCl₃, UV, 24h2-Chloromethylpyrimidine45%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming sulfonic acid byproducts .

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases .

Key Research Findings

  • Synthetic Utility : The ethoxy and sulfonamide groups enable modular derivatization for drug discovery .

  • Challenges : Sulfonamide reduction and methyl oxidation require harsh conditions, limiting yields .

  • Applications : Derivatives show promise as kinase inhibitors and antimicrobial agents .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives

Compound Name Position 2 Position 4 Substituent Position 6 Substituent Sulfonyl Group Attachments Molecular Weight (Da)
Target Compound Methyl 4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl Ethoxy 4-Methoxyphenyl ~436.52*
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidin-1-yl -NH2 N/A 204.28
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine - Morpholin-4-yl Methanesulfonyl-piperazine Methanesulfonyl 494.19 (MH+)
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine Methyl 4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl Trifluoromethyl 2,5-Dimethoxyphenyl ~498.47*
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Methyl 4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl Propoxy 4-Methoxyphenyl ~450.55*

*Calculated based on molecular formula.

Functional Implications

  • Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. The methyl group at position 2 is conserved across multiple analogs, suggesting its role in stabilizing the pyrimidine ring and modulating metabolic degradation .
  • Molecular Weight and Solubility: The target compound (~436 Da) falls within the "drug-like" molecular weight range, similar to (~450 Da) but lighter than the thienopyrimidine derivative in (~494 Da). Lower molecular weight may enhance membrane permeability. The ethoxy and sulfonamide groups likely improve aqueous solubility compared to morpholino or trifluoromethyl-containing analogs .

Research Findings and Pharmacological Insights

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution at the pyrimidine’s 4-position and sulfonylation of piperazine .
  • Kinase Inhibition Potential: Sulfonamide-piperazinyl pyrimidines are known to inhibit kinases (e.g., JAK2, EGFR). The 4-methoxyphenylsulfonyl group may target ATP-binding pockets with higher specificity than methanesulfonyl analogs .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4-Ethoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine?

Methodological Answer:
A typical synthetic route involves multi-step condensation and functionalization. For example:

  • Step 1: Formation of the pyrimidine core via Biginelli-like reactions using thiourea, aldehydes, and β-keto esters under acidic conditions (e.g., NaOMe/MeOH) .
  • Step 2: Introduction of the piperazine-sulfonyl moiety through nucleophilic substitution. The sulfonyl group can be introduced via reaction of 4-methoxyphenylsulfonyl chloride with piperazine derivatives .
  • Step 3: Ethoxy and methyl substituents are added via alkylation or Mitsunobu reactions, with regioselectivity controlled by steric and electronic factors .
    Validation: Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Mechanical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., sulfonation or cyclization) .
  • Reaction Path Screening: Employ automated algorithms (e.g., GRRM) to explore alternative pathways and minimize side products .
  • Solvent Optimization: Machine learning models predict solvent effects on reaction yield using descriptors like polarity and H-bonding capacity. For example, DMF or THF may enhance sulfonation efficiency .
    Case Study: highlights iterative feedback between computational predictions and experimental validation to reduce trial-and-error synthesis.

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the pyrimidine ring and sulfonyl-piperazine group. For example, reports a 74.95° angle between aromatic planes .
  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., ethoxy CH3_3 at ~1.3 ppm, piperazine NH as broad singlet). 19^{19}F NMR (if applicable) monitors fluorinated analogs .
  • IR Spectroscopy: Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Advanced: How does the (4-methoxyphenyl)sulfonyl group influence biological activity and selectivity?

Methodological Answer:

  • Enhanced Binding Affinity: The sulfonyl group acts as a hydrogen bond acceptor, anchoring the compound to target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic Stability: Methoxy substitution reduces oxidative metabolism, improving half-life in vitro ( reports increased lipophilicity via trifluoromethyl groups in analogs) .
  • Selectivity Screening: Use kinase profiling panels (e.g., 400+ kinases) to identify off-target effects. highlights GDC-0941’s PI3Kα selectivity via structural analog optimization .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Kinase Inhibition Assays: Measure IC50_{50} using ADP-Glo™ or fluorescence polarization (FP) for PI3K/Akt/mTOR targets .
  • Cellular Potency: Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, PC-3) via MTT assays. Dose-response curves (0.1–10 μM) identify EC50_{50} .
  • Solubility/Permeability: Use Caco-2 monolayers or PAMPA to predict oral bioavailability. Adjust substituents (e.g., ethoxy vs. methoxy) to balance logP .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data among analogs?

Methodological Answer:

  • Biophysical Profiling: Surface plasmon resonance (SPR) or ITC quantifies binding kinetics (KD_D, kon_{on}/koff_{off}) to distinguish true SAR trends from assay artifacts .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to identify critical residues (e.g., gatekeeper mutations affecting sulfonyl group binding) .
  • Meta-Analysis: Cross-reference crystallography () with activity cliffs in public databases (e.g., ChEMBL) to validate substituent effects .

Basic: What analytical applications exist for this compound beyond medicinal chemistry?

Methodological Answer:

  • Chromatographic Reference Standard: Use as a calibrator in HPLC-MS for detecting organophosphorus pesticide degradation products (similar to ’s application in environmental monitoring) .
  • Fluorescent Probes: Conjugate with fluorophores (e.g., BODIPY) via the piperazine nitrogen for cellular imaging of kinase activity .

Advanced: What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides from demethylation) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions. Ethoxy groups in reduce hepatotoxicity compared to methyl analogs .
  • Genotoxicity Assays: Ames test (+/- S9 metabolic activation) and micronucleus assays assess mutagenic potential .

Basic: How is crystallinity assessed, and why does it matter for formulation?

Methodological Answer:

  • PXRD vs. DSC: Match experimental powder X-ray diffraction (PXRD) patterns with single-crystal data () to confirm polymorph identity. DSC identifies melting points and amorphous content .
  • Solubility Enhancement: Amorphous solid dispersions (ASD) with HPMCAS improve bioavailability if crystalline forms exhibit poor aqueous solubility (<10 μg/mL) .

Advanced: Can machine learning predict novel derivatives with improved potency?

Methodological Answer:

  • QSAR Modeling: Train models on public/private datasets (e.g., pIC50_{50}, logD) using descriptors like Morgan fingerprints or 3D pharmacophores .
  • Generative Chemistry: Use reinforcement learning (e.g., REINVENT) to propose derivatives with optimized piperazine-sulfonyl geometry .
  • Validation: Synthesize top candidates and compare predicted vs. experimental IC50_{50} ( achieved a 0.7–0.9 Pearson correlation in BRD4 inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.